An In-Depth Technical Guide to the Physical Properties of 5-tert-Butyl-1,2,3-trimethylbenzene
An In-Depth Technical Guide to the Physical Properties of 5-tert-Butyl-1,2,3-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-Butyl-1,2,3-trimethylbenzene, also known as 5-tert-butylhemimellitene, is a polysubstituted aromatic hydrocarbon. Its molecular structure, featuring a benzene ring with three adjacent methyl groups and a bulky tert-butyl group, imparts unique physicochemical characteristics that are of significant interest in various fields of chemical research and development. Understanding these properties is crucial for its application in synthesis, as a starting material for more complex molecules, and for ensuring safe handling and storage.
This technical guide provides a comprehensive overview of the known physical properties of 5-tert-Butyl-1,2,3-trimethylbenzene, grounded in available experimental data and supplemented with established theoretical calculations where direct measurements are not publicly documented. This document is intended to serve as a valuable resource for professionals requiring a detailed understanding of this compound's physical behavior.
Molecular and Chemical Identity
A foundational understanding of a compound begins with its basic identifiers and structural representation.
| Identifier | Value | Source |
| Chemical Name | 5-tert-Butyl-1,2,3-trimethylbenzene | |
| Synonyms | 5-tert-butylhemimellitene, 1-tert-Butyl-3,4,5-trimethylbenzene | |
| CAS Number | 98-23-7 | |
| Molecular Formula | C₁₃H₂₀ | |
| Molecular Weight | 176.30 g/mol | |
| Canonical SMILES | CC1=C(C(=CC(=C1)C(C)(C)C)C)C | |
| InChIKey | ZQVJKYPEIPJEIP-UHFFFAOYSA-N |
Core Physical Properties
The physical state and behavior of a compound under various conditions are dictated by its core physical properties.
| Property | Value | Conditions | Source |
| Physical State | Solid | Ambient | |
| Melting Point | 31 - 33 °C (87.8 - 91.4 °F) | ||
| Boiling Point | 114 - 115 °C (237.2 - 239 °F) | @ 17 mmHg | |
| LogP (Octanol-Water Partition Coefficient) | 3.909 | Calculated |
Causality Behind the Properties:
The solid state of 5-tert-Butyl-1,2,3-trimethylbenzene at room temperature is a direct consequence of the significant intermolecular van der Waals forces. The presence of multiple alkyl substituents on the benzene ring increases the surface area and polarizability of the molecule, leading to stronger intermolecular attractions compared to less substituted benzenes, thus raising its melting point above ambient temperature.
The boiling point, while provided at a reduced pressure, indicates a relatively high value for a molecule of this molecular weight. This is also attributable to the strong intermolecular forces that must be overcome for the substance to transition into the gaseous phase. The normal boiling point at atmospheric pressure is expected to be significantly higher.
The calculated LogP value of 3.909 indicates that 5-tert-Butyl-1,2,3-trimethylbenzene is a highly lipophilic compound, with a strong preference for nonpolar environments over aqueous ones.[1] This is a critical parameter in drug development for predicting a molecule's pharmacokinetic properties, such as absorption and distribution.
Experimental Methodologies for Key Physical Properties
Density Measurement
The density of a solid or liquid organic compound is a fundamental physical constant. For a solid like 5-tert-Butyl-1,2,3-trimethylbenzene below its melting point, gas pycnometry would be the method of choice. For the liquid state, a pycnometer would be used.
Experimental Protocol: Density Determination by Pycnometry (for the liquid state)
-
Preparation: A pycnometer, a glass flask with a precisely known volume, is thoroughly cleaned and dried.
-
Mass of Empty Pycnometer: The mass of the empty, dry pycnometer (m₀) is accurately measured using an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with 5-tert-Butyl-1,2,3-trimethylbenzene (in its liquid state, i.e., above 33 °C), ensuring no air bubbles are present. The mass of the filled pycnometer (m₁) is then measured.
-
Mass of Pycnometer with Calibration Liquid: The pycnometer is emptied, cleaned, and filled with a calibration liquid of a precisely known density at a specific temperature (e.g., deionized water). The mass of the pycnometer filled with the calibration liquid (m₂) is measured.
-
Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((m₁ - m₀) / (m₂ - m₀)) * ρ_water
where ρ_water is the density of water at the measurement temperature.
Causality Behind Experimental Choices: Pycnometry is chosen for its high precision and the relatively small sample volume required. The use of a calibration liquid with a well-documented density-temperature relationship is crucial for accurate volume determination of the pycnometer. Temperature control is paramount as density is temperature-dependent.
Caption: Workflow for density determination using a pycnometer.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is useful for identification and purity assessment. The Abbe refractometer is the standard instrument for this measurement.
Experimental Protocol: Refractive Index Measurement using an Abbe Refractometer
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Sample Application: A few drops of molten 5-tert-Butyl-1,2,3-trimethylbenzene are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reading: The refractive index value is read directly from the instrument's scale. The temperature must be recorded as the refractive index is temperature-dependent.
Causality Behind Experimental Choices: The Abbe refractometer is a robust and widely used instrument that provides accurate refractive index measurements with a small amount of sample. The use of a monochromatic light source (typically the sodium D-line at 589 nm) is standard, as the refractive index is also wavelength-dependent.
Caption: Procedure for measuring refractive index with an Abbe refractometer.
Solubility Profile
Understanding the solubility of a compound in various solvents is fundamental for its use in reactions, purifications, and formulations. A qualitative and quantitative solubility assessment would be performed.
Experimental Protocol: Determination of Solubility
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are selected.
-
Qualitative Assessment: A small, known amount of 5-tert-Butyl-1,2,3-trimethylbenzene is added to a fixed volume of each solvent at a controlled temperature. The mixture is agitated, and visual observation determines if the compound dissolves completely, partially, or not at all.
-
Quantitative Assessment (for soluble systems): For solvents in which the compound is soluble, a saturated solution is prepared by adding an excess of the solute to the solvent and allowing it to equilibrate. A known volume of the saturated solution is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined. This allows for the calculation of solubility in terms of g/100 mL or mol/L.
Causality Behind Experimental Choices: The choice of a diverse set of solvents provides a comprehensive understanding of the compound's solubility behavior, which is directly related to its polarity and the intermolecular forces it can form with the solvent molecules. Temperature control is critical as solubility is highly temperature-dependent.
Spectroscopic Data
Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.
-
Infrared (IR) Spectrum: The IR spectrum of 5-tert-Butyl-1,2,3-trimethylbenzene would exhibit characteristic peaks for C-H stretching and bending in the aromatic ring and the alkyl substituents, as well as aromatic overtones.
-
Mass Spectrometry (MS): The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to elucidate the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the connectivity and substitution pattern of the benzene ring.
Safety and Handling
Based on available safety data, 5-tert-Butyl-1,2,3-trimethylbenzene is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard. However, as with all laboratory chemicals, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It should be handled in a well-ventilated area to avoid inhalation of any potential dust or vapors. The compound is noted to be air-sensitive and should be stored under an inert atmosphere.[2]
Conclusion
This technical guide has synthesized the available physical property data for 5-tert-Butyl-1,2,3-trimethylbenzene, providing a valuable resource for scientists and researchers. While key experimental data for properties such as density, refractive index, and a comprehensive solubility profile are not currently prevalent in public literature, the established methodologies for their determination have been detailed. The provided information on its molecular identity, core physical properties, and spectroscopic data offers a solid foundation for the safe and effective use of this compound in a research and development setting.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66811, 5-tert-Butyl-1,2,3-trimethylbenzene. Retrieved January 18, 2026 from [Link].
-
Cheméo (2024). 5-t-Butyl-1,2,3-trimethylbenzene. Retrieved January 18, 2026 from [Link].
-
National Institute of Standards and Technology (2024). 5-t-Butyl-1,2,3-trimethylbenzene. In NIST Chemistry WebBook. Retrieved January 18, 2026 from [Link].
